5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . This compound features a piperidinone ring attached to a pyridine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-oxopiperidine with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and substituted pyridine derivatives .
Scientific Research Applications
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby influencing cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4-oxopiperidin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-10(8-13-9)14-5-3-11(15)4-6-14/h1-2,8H,3-6H2 |
InChI Key |
WBDYEVHXFKMKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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